Elimination of the Amide N–H Hydrogen-Bond Donor Versus the Unsubstituted Analog
N-Methylation at position 1 eliminates the sole hydrogen-bond donor present in the parent 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold [1]. This structural modification reduces the hydrogen-bond donor count from 1 (N-H analog, CAS 4424-80-0) to 0 (target compound, CAS 20678-82-4) and concurrently increases the computed XLogP3 from 1.4 to 1.6 . The absence of H-bond donor capacity is a critical determinant for membrane permeability and CNS penetration potential in drug discovery programs.
| Evidence Dimension | Hydrogen-bond donor count and XLogP3 |
|---|---|
| Target Compound Data | HBD = 0; XLogP3 = 1.6 |
| Comparator Or Baseline | 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (CAS 4424-80-0): HBD = 1; XLogP = 1.4 |
| Quantified Difference | Δ HBD count = -1 (elimination); Δ XLogP ≈ +0.2 log units |
| Conditions | Computed properties from PubChem (XLogP3 algorithm) and standard HBD counting rules |
Why This Matters
Eliminating the H-bond donor while modestly increasing lipophilicity shifts the physicochemical profile toward better passive membrane permeability, a key selection criterion when designing CNS-penetrant or orally bioavailable candidates.
- [1] PubChem Compound Summary: 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, CID 12782123. Computed Properties section. View Source
